![molecular formula C12H18N2O3S B2774395 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline CAS No. 750607-99-9](/img/structure/B2774395.png)
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence-Based Applications
- Twisted-Intramolecular-Charge-Transfer Fluorescent Thermometer : A study by Cao et al. (2014) explored the use of a dye similar to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline in temperature detection. This dye exhibited increased fluorescence intensity with rising temperature, making it a potential ratiometric fluorescent thermometer with a significant Stokes shift and positive temperature coefficient (Cao et al., 2014).
Chemical Synthesis and Catalysis
Nucleophilic Catalysis : In a study by Deady and Finlayson (1980), a related compound was used to study the aminolysis of p-nitrophenyl acetate by aminopyridines in different solvents. This research highlighted the role of nucleophilic catalysis in chemical reactions (Deady & Finlayson, 1980).
Asymmetric Synthesis : Liu and Lu (2010) developed an asymmetric synthesis method for optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using a sulfonyl group on anilines. This method is significant for producing compounds with high enantioselectivity, demonstrating the application of sulfonyl anilines in stereocontrolled chemical synthesis (Liu & Lu, 2010).
Materials Science
- Polymerization Studies : Royappa et al. (2001) studied the polymerization of an aniline heterodimer, closely related to this compound, to create sulfonated polyaniline, a conductive polymer. This research provides insights into the development of new materials with potential applications in electronics and materials science (Royappa et al., 2001).
Environmental Chemistry
- Advanced Oxidation Processes : A study by Ji et al. (2017) investigated the sulfate radical-based oxidation of antibiotics, using compounds structurally related to this compound. This research is crucial for understanding the removal of harmful substances from the environment using advanced oxidation processes (Ji et al., 2017).
Electroluminescence
- Electroluminescent Materials : In a study by Doi et al. (2003), a novel class of color-tunable emitting amorphous molecular materials, which includes structures similar to this compound, was synthesized. These materials exhibited properties like reversible oxidation and reduction, intense fluorescence emission, and formation of stable amorphous glasses, making them suitable for organic electroluminescent devices (Doi et al., 2003).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDKFRBHCZXAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
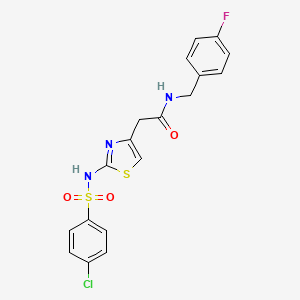
![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)
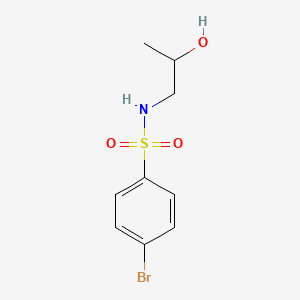
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2774320.png)
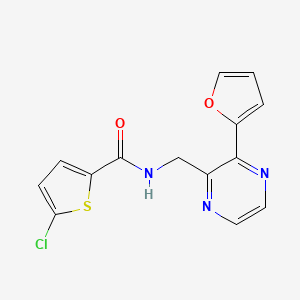
![2-(4-fluorophenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2774323.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2774324.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2774329.png)
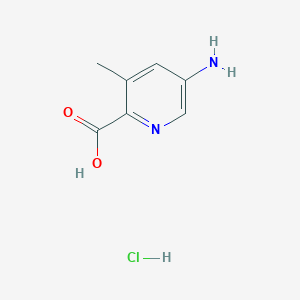
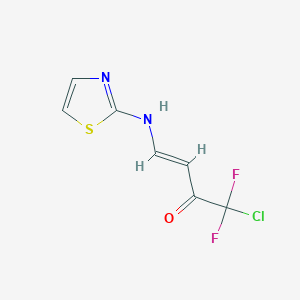
![2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2774332.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2774333.png)

